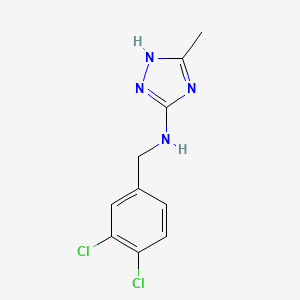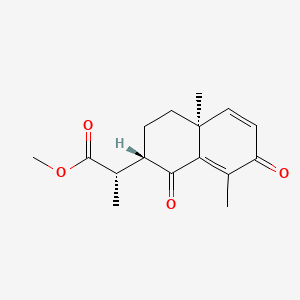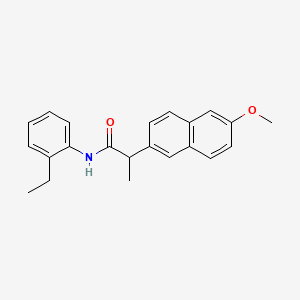![molecular formula C19H14F3N7O B13375028 2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B13375028.png)
2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a phenyl group and a hydrazinecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolo[1,5-a]pyrimidine ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenylating agent is used.
Attachment of the Hydrazinecarboxamide Moiety: This step involves the reaction of the triazolopyrimidine intermediate with a hydrazine derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to ensure scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases or interact with DNA to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-phenyl-2-(4-(2-phenyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl)-1H-phenanthro[9,10-d]imidazole: (m-PPI-TP)
1-phenyl-2-(4-(2-phenyl[1,2,4]triazolo[1,5-a]pyridin-7-yl)phenyl)-1H-phenanthro[9,10-d]imidazole: (p-PPI-TP)
1-phenyl-2-(4-(2-phenyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl)-1H-phenanthro[9,10-d]imidazole: (o’-PPI-TP)
Uniqueness
2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is unique due to its specific structural features, such as the trifluoromethyl group and the hydrazinecarboxamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C19H14F3N7O |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
1-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C19H14F3N7O/c20-19(21,22)13-7-4-8-14(9-13)25-18(30)28-27-16-10-15(12-5-2-1-3-6-12)26-17-23-11-24-29(16)17/h1-11,27H,(H2,25,28,30) |
InChI-Schlüssel |
ZEQXKGUHAGMEIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NNC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(allyloxy)phenyl]-4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374961.png)


![4-(2-thienyl)-5H-pyrido[2,3-b][1,4]diazepine-2-carboxylic acid](/img/structure/B13374969.png)
![3-(3,4-Dimethoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374981.png)
![2-[2-(2-Chlorophenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13374984.png)
![2-methyl-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide](/img/structure/B13374990.png)
methanone](/img/structure/B13374992.png)
![N-{3-[(4-bromobenzyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B13374996.png)
![1-Amino-3,8-dioxo-6-phenyl-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13375000.png)
![3-hydroxy-1-isobutyl-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375009.png)
![1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B13375022.png)
![ethyl 2-amino-5'-chloro-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-indole]-3-carboxylate](/img/structure/B13375027.png)
